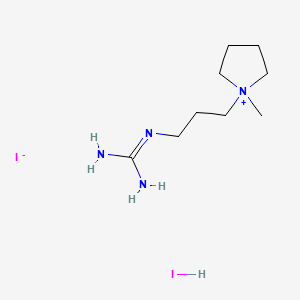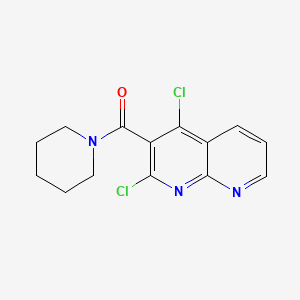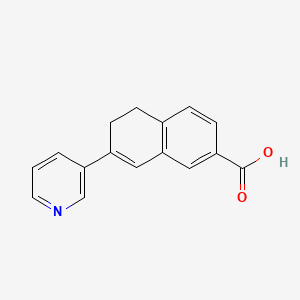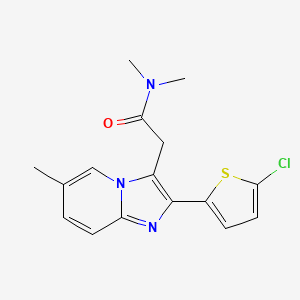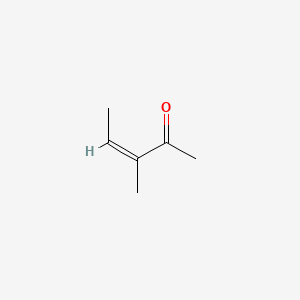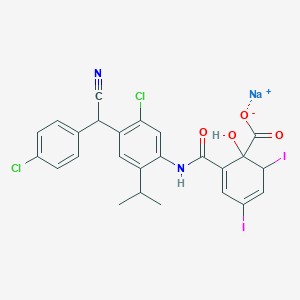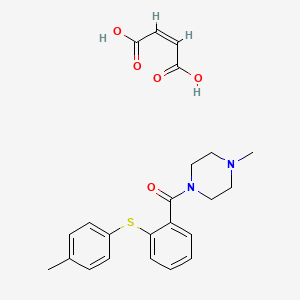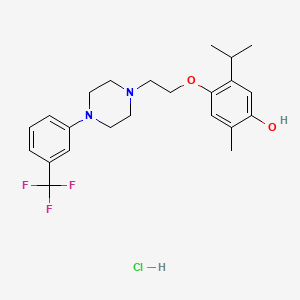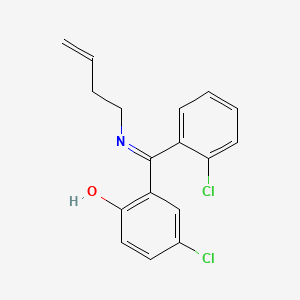
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate is an inorganic compound known for its unique properties and applications in various fields. This compound is a white crystalline solid that is slightly soluble in water and has significant industrial and scientific relevance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate can be synthesized through the reaction of zinc oxide with sodium molybdate or molybdic acid. The reaction typically involves mixing the reactants in an aqueous solution, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of zinc oxide with sodium molybdate under specific temperature and pressure conditions. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of molybdenum, sodium, and zinc ions in the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum trioxide, while reduction reactions may yield lower oxidation state molybdenum compounds .
Wissenschaftliche Forschungsanwendungen
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Investigated for its potential use in biological imaging and as an antibacterial agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pigments, corrosion inhibitors, and electronic materials.
Wirkmechanismus
The mechanism of action of molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate involves its interaction with molecular targets and pathways in various applications. For example, in catalytic processes, the compound facilitates the transfer of electrons and protons, enhancing the reaction rate and efficiency . In biological applications, it may interact with cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc molybdate (ZnMoO4): Similar in composition but lacks sodium ions.
Sodium molybdate (Na2MoO4): Contains sodium and molybdenum but lacks zinc.
Molybdenum trioxide (MoO3): Contains only molybdenum and oxygen.
Uniqueness
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate is unique due to its combination of molybdenum, sodium, and zinc ions, which confer distinct properties and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
57606-42-5 |
|---|---|
Molekularformel |
H6Mo2Na2O12Zn2-12 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
disodium;dizinc;molybdenum;oxygen(2-);trihydrate |
InChI |
InChI=1S/2Mo.2Na.3H2O.9O.2Zn/h;;;;3*1H2;;;;;;;;;;;/q;;2*+1;;;;9*-2;2*+2 |
InChI-Schlüssel |
GXYZMCUFQPNUNR-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Zn+2].[Zn+2].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



